molecular formula C10H8N2OS B13680802 2-Phenylthiazole-5-carboxamide

2-Phenylthiazole-5-carboxamide

Cat. No.: B13680802
M. Wt: 204.25 g/mol
InChI Key: HOYUHRKSMCXVCW-UHFFFAOYSA-N
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Description

Contextualization of Thiazole-5-carboxamide (B1230067) Scaffolds in Bioactive Compound Design

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry. researchgate.net This is attributed to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. When functionalized with a carboxamide group at the 5-position, the resulting thiazole-5-carboxamide scaffold offers a versatile platform for the development of new drugs. mdpi.com The amide moiety can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule to its target protein. mdpi.com

The thiazole-5-carboxamide core is a key component in a number of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov For instance, derivatives of thiazole-5-carboxamide have been investigated as inhibitors of vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2), which are crucial targets in anti-angiogenic cancer therapy. researchgate.net

Historical Perspective of 2-Phenylthiazole (B155284) Derivatives in Academic Drug Discovery

The journey of 2-phenylthiazole derivatives in drug discovery is marked by a series of significant findings that have highlighted their therapeutic potential. Historically, research into this class of compounds has been driven by their diverse pharmacological activities. nih.gov Early studies revealed that the introduction of a phenyl group at the 2-position of the thiazole ring often leads to compounds with enhanced biological effects. nih.gov

Over the years, academic research has uncovered the potential of 2-phenylthiazole derivatives in various therapeutic areas. They have been explored as anticancer agents, with some derivatives showing promising cytotoxicity against various cancer cell lines. nih.govnih.gov The mechanism of action for some of these compounds is thought to involve the induction of apoptosis and activation of caspases. nih.gov Furthermore, these derivatives have been investigated for their antimicrobial properties, with some showing activity against multidrug-resistant bacteria such as MRSA. ekb.eg The structural features critical for their antibacterial activity often include a nitrogen-containing head and a lipophilic tail. ekb.eg More recently, research has expanded to include their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease and as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for diabetes and obesity. nih.govresearchgate.netsemanticscholar.org

Rationale for Focused Research on 2-Phenylthiazole-5-carboxamide

The focused research on this compound stems from the convergence of the favorable properties of both the thiazole-5-carboxamide scaffold and the 2-phenylthiazole motif. This specific combination offers a unique chemical space for the design of potent and selective inhibitors of various biological targets.

One of the key drivers for research in this area is the potential for developing novel anticancer agents. For example, a series of novel 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines. mdpi.comresearchgate.net In a different study, researchers identified a 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43, as a potent inhibitor of the TRBP-Dicer interaction, which is crucial for microRNA biosynthesis in hepatocellular carcinoma (HCC). acs.orgresearchgate.net This compound demonstrated significant antitumor efficacy with favorable pharmacokinetic properties. acs.org

Furthermore, derivatives of this compound have been explored as inhibitors of DNA gyrase, a validated target for developing new antitubercular agents. rsc.org The carboxamide analogues, in particular, showed promising GyrB inhibition. rsc.org The versatility of this scaffold is also evident in its application as a c-Met inhibitor, where N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide was synthesized and optimized. aip.org

The following tables summarize some of the key research findings related to this compound and its derivatives:

Compound Class Target Therapeutic Area Key Findings Reference
2-Phenyl-4-trifluoromethylthiazole-5-carboxamidesCancer CellsOncologySome derivatives showed moderate to high anticancer activity against A-549, Bel7402, and HCT-8 cell lines. mdpi.comresearchgate.net
CIB-L43 (a 2-phenylthiazole-5-carboxylic acid derivative)TRBP-Dicer InteractionOncology (HCC)Potent inhibitor with nanomolar activity, leading to suppression of oncogenic miR-21 and reduced tumor growth. acs.orgresearchgate.net
This compound AnaloguesDNA Gyrase (GyrB)Infectious Diseases (Tuberculosis)Showed excellent GyrB inhibition, with some compounds exhibiting sub-micromolar activity. rsc.org
N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamidec-MetOncologyOptimized as a c-Met inhibitor. aip.org
2-Ethyl-5-phenylthiazole-4-carboxamide DerivativesPTP1BDiabetes and ObesityIdentified as a novel class of PTP1B inhibitors with cellular efficacy. nih.gov
2-Phenylthiazole DerivativesCholinesteraseNeurodegenerative DiseasesSome derivatives showed potent acetylcholinesterase and butyrylcholinesterase inhibition. researchgate.netsemanticscholar.org
N-Phenyl-2-p-tolylthiazole-4-carboxamide DerivativesCancer CellsOncologyExerted cytotoxic effects against SKNMC and Hep-G2 cell lines. nih.gov
2-Phenylthiazole DerivativesSortase AInfectious DiseasesAct as inhibitors of Sortase A, preventing biofilm formation. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C10H8N2OS/c11-9(13)8-6-12-10(14-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13)

InChI Key

HOYUHRKSMCXVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Phenylthiazole 5 Carboxamide and Its Analogs

Established Synthetic Routes for 2-Phenylthiazole-5-carboxamide Core Structure

The construction of the this compound core relies on several established synthetic strategies, primarily involving the formation of the thiazole (B1198619) ring through cyclocondensation reactions. Multi-component reactions and subsequent functionalization of a pre-formed thiazole ring are also key approaches.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of thiazole derivatives. The most prominent of these is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. semanticscholar.org In the context of this compound, this typically involves the reaction of a benzothioamide with a derivative of 3-halo-2-oxopropanamide. A variation of this approach involves the reaction of thioamides with ethyl 2-chloroacetoacetate, which can then be further manipulated to introduce the carboxamide functionality. mdpi.com

Another significant cyclocondensation method is the Cook-Heilbron synthesis, which leads to the formation of 5-aminothiazoles from the reaction of α-aminonitriles with reagents such as carbon disulfide or dithioacids. researchgate.net Although this method primarily yields 5-aminothiazoles, these intermediates can be further modified to introduce the carboxamide group at the 5-position.

Multi-Component Reactions in Thiazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCRs for the synthesis of polysubstituted thiazoles can be adapted. For instance, a one-pot, three-component reaction involving a ketone, thiourea (B124793), and an oxidizing agent can yield 2-aminothiazole (B372263) derivatives. beilstein-journals.org These can then be subjected to functionalization at the 2- and 5-positions to afford the desired this compound structure. The development of novel MCRs that directly yield the target scaffold remains an active area of research.

Functionalization Strategies for Thiazole Rings

An alternative to constructing the fully substituted thiazole in one step is the functionalization of a pre-existing thiazole ring. This approach allows for the introduction of various substituents at specific positions. Common strategies include:

Electrophilic Aromatic Substitution: The thiazole ring is susceptible to electrophilic attack, particularly at the 5-position, which is the most electron-rich. However, the reactivity of the phenyl group can sometimes lead to substitution on the phenyl ring instead, depending on the reaction conditions and the substituents already present. researchgate.net

Nucleophilic Aromatic Substitution: Halogenated thiazoles can undergo nucleophilic substitution, allowing for the introduction of a variety of nucleophiles. For example, a 2-halothiazole can be reacted with an amine to introduce a substituent at the 2-position.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the functionalization of thiazole rings. cdnsciencepub.comnih.gov These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl or alkyl groups at specific positions of the thiazole ring that have been pre-functionalized with a halogen or a suitable organometallic group. researchgate.net

Advanced Derivatization Techniques for this compound Derivatives

Once the core this compound structure is established, further modifications can be made to the phenyl moiety and the carboxamide group to explore the structure-activity relationship of these compounds.

Modifications at the Phenyl Moiety

The phenyl group at the 2-position of the thiazole ring is a common site for modification. These modifications are typically introduced by starting with a substituted benzaldehyde (B42025) or benzonitrile, which is then converted to the corresponding thioamide for the Hantzsch synthesis. A wide array of substituents can be introduced onto the phenyl ring, including halogens, alkyl, and alkoxy groups.

Below is a table summarizing various modifications at the phenyl moiety of this compound derivatives and their synthetic precursors.

Phenyl Moiety SubstituentStarting Material (Precursor to Thioamide)Reference
2-Fluoro2-Fluorobenzaldehyde mdpi.com
2-Chloro2-Chlorobenzaldehyde mdpi.com
4-Methylp-Toluonitrile nih.gov
3-Methoxy3-Methoxybenzaldehyde nih.gov
2,4-Dichloro2,4-Dichlorobenzaldehyde doaj.org
4-Nitro4-Nitrobenzaldehyde nih.gov

Substituent Variations on the Carboxamide Group

The carboxamide group at the 5-position is another key site for derivatization. The most common method for introducing diversity at this position is through the amide coupling of a 2-phenylthiazole-5-carboxylic acid with a variety of amines. This reaction is typically facilitated by a coupling agent. researchgate.netluxembourg-bio.com

The following table provides examples of different substituents that have been introduced on the carboxamide nitrogen of this compound derivatives.

Carboxamide Substituent (Amine Used)Coupling AgentReference
N-(4-chloro-2-methylphenyl)Oxalyl chloride, (i-Pr)₂EtN mdpi.com
N-(2-(trifluoromethyl)phenyl)Oxalyl chloride, (i-Pr)₂EtN mdpi.com
N-(2,4,6-trichlorophenyl)Oxalyl chloride, (i-Pr)₂EtN mdpi.com
N-(3,4,5-trimethoxyphenyl)anilineEDCI, DMAP nih.gov
N-(3-(trifluoromethyl)phenyl)anilineEDCI, DMAP nih.gov
N-(2-chloro-6-methylphenyl)anilinePyridine semanticscholar.org
Various substituted anilinesEDC, HOBt nih.gov

Strategic Substitutions on the Thiazole Ring System

Strategic substitution on the thiazole ring of this compound is a key approach to modulating its physicochemical and biological properties. The most common positions for substitution are the C2-phenyl ring, the C4 position of the thiazole ring, and the amide nitrogen.

One notable synthetic strategy involves the introduction of a trifluoromethyl group at the 4-position of the thiazole ring. The synthesis of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives begins with the reaction of a substituted benzothioamide with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate. This reaction forms the core ethyl 2-(substituted-phenyl)-4-(trifluoromethyl)thiazole-5-carboxylate intermediate. The ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with various anilines to yield the final carboxamide products. mdpi.comresearchgate.netdoaj.org

For example, the synthesis of ethyl 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate (4a) and ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate (4b) is achieved by refluxing the respective benzothioamides with ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate in ethanol. mdpi.com The subsequent hydrolysis of these esters with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water affords the carboxylic acid intermediates, 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid (6a) and 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid (6b). mdpi.com Finally, the target amides are produced by reacting the acyl chloride of these carboxylic acids with appropriate arylamines in the presence of a base like N,N-diisopropylethylamine. mdpi.com

Another approach focuses on substitutions at the 2-amino position of the thiazole ring, leading to 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. These syntheses often involve a multi-step sequence starting from 3-ethoxyacryloyl chloride, which reacts with a suitable aniline (B41778) to form a 3-ethoxy-N-arylpropenamide. nih.govmdpi.com Subsequent reaction with N-bromosuccinimide followed by coupling with thiourea constructs the 2-aminothiazole ring. nih.govmdpi.com Further modifications can be made to the 2-amino group, for instance, by reacting it with chloroacetyl chloride to introduce a reactive handle for the subsequent addition of various secondary amines. mdpi.com

The following table summarizes the synthesis of key intermediates for substituted 2-phenylthiazole-5-carboxamides:

IntermediateStarting MaterialsReagents and ConditionsYield (%)Reference
Ethyl 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate2-Fluorobenzothioamide, Ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoateEthanol, Reflux, 24 h40 mdpi.com
Ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate2-Chlorobenzothioamide, Ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoateEthanol, Reflux, 24 h56.2 mdpi.com
2-(2-Fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acidEthyl 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylateNaOH, MeOH/H2O, Room Temp, 12 h71 mdpi.com
2-(2-Chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acidEthyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylateNaOH, MeOH/H2O, Room Temp, 12 h84 mdpi.com

Chemo- and Regioselectivity in this compound Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of this compound and its analogs to ensure the desired isomers are obtained and to minimize side reactions.

In the Hantzsch thiazole synthesis, a common method for constructing the thiazole ring, the reaction of a thioamide with an α-haloketone can lead to different regioisomers. However, in the synthesis of the 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate intermediates, the regioselectivity is generally high, affording the desired product. mdpi.com

The choice of base in the final amidation step can significantly influence the yield of the target this compound. For the reaction of the acyl chloride of 2-(substituted-phenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid with arylamines, N,N-diisopropylethylamine was found to be a suitable base, providing acceptable yields. mdpi.comresearchgate.net Other bases such as pyridine, triethylamine, and inorganic bases like sodium carbonate, potassium carbonate, and sodium bicarbonate resulted in decreased yields. mdpi.comresearchgate.net This highlights the importance of base selection in controlling the chemoselectivity of the acylation reaction and avoiding potential side reactions.

Furthermore, in multi-step syntheses, protecting group strategies are often employed to ensure chemoselectivity. For instance, in the synthesis of some 2-aminothiazole derivatives, a tert-butyl phenylcarbamate may be used to protect an amino group while other transformations are carried out on the molecule. nih.govmdpi.com

Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for heterocyclic compounds, including thiazole derivatives. Green chemistry principles focus on the use of less hazardous solvents, catalysts, and reagents, as well as energy-efficient reaction conditions.

For the synthesis of related 2-arylbenzothiazoles, several green approaches have been reported that could potentially be adapted for this compound synthesis. One such method involves the one-pot condensation of 2-aminothiophenols with aromatic aldehydes in glycerol (B35011) at ambient temperature without a catalyst. nih.gov Glycerol is a desirable green solvent as it is non-toxic, biodegradable, and recyclable. nih.gov

Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates and improve yields. A catalyst-free, multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation has been used to synthesize trisubstituted thiazoles in good to very good yields. bepls.com This method offers the advantages of using a green solvent (water), shorter reaction times, and high yields with no harmful by-products. bepls.com

The use of water as a solvent is a cornerstone of green chemistry. A simple and high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles involves the reaction of dithiocarbamates and α-halocarbonyl compounds in refluxing water without a catalyst. bepls.com While not directly a synthesis of the target carboxamide, these green methodologies for thiazole ring formation provide a foundation for developing more environmentally friendly routes to this compound and its analogs.

The following table highlights some green chemistry approaches for the synthesis of thiazole derivatives:

Synthetic ApproachGreen AspectsReactantsProductsReference
Catalyst-free reaction in glycerolGreen solvent, ambient temperature, no catalyst2-Aminothiophenols, Aromatic aldehydes2-Arylbenzothiazoles nih.gov
Microwave-assisted domino reaction in waterGreen solvent, microwave irradiation, catalyst-freeArylglyoxals, Cyclic 1,3-dicarbonyls, ThioamidesTrisubstituted thiazoles bepls.com
Catalyst-free reaction in waterGreen solvent, catalyst-freeDithiocarbamates, α-Halocarbonyl compounds4-Substituted-2-(alkylsulfanyl)thiazoles bepls.com

Mechanistic Investigations of 2 Phenylthiazole 5 Carboxamide S Biological Activities

Molecular Target Identification and Validation Studies

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a significant negative regulator within the insulin (B600854) and leptin signaling pathways. nih.govnih.gov Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.govnih.gov In this context, derivatives of 2-phenylthiazole-5-carboxamide have been explored as potential PTP1B inhibitors.

A series of 2-ethyl-5-phenylthiazole-4-carboxamide (PTA) derivatives were identified as a novel class of PTP1B inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) analysis and docking studies were conducted to understand the molecular basis of their inhibitory action. nih.gov One particular derivative, designated 18g, demonstrated the ability to inhibit intracellular PTP1B. nih.gov This inhibition led to the subsequent activation of the insulin signaling pathway, evidenced by a marked increase in the phosphorylation levels of the insulin receptor beta subunit (IRβ) and Akt, as well as an enhanced rate of glucose uptake in cells. nih.gov The development of small-molecule PTP1B inhibitors with the necessary potency and selectivity is considered feasible and a key area of research. nih.gov

CompoundTargetActivityKey Findings
2-Ethyl-5-phenylthiazole-4-carboxamide (PTA) derivatives PTP1BInhibitorA novel class of PTP1B inhibitors was identified.
PTA derivative 18g Intracellular PTP1BInhibitorIncreased phosphorylation of IRβ and Akt, and enhanced glucose uptake.

Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase with three isoforms (Akt1, Akt2, Akt3) that is a central component of signaling pathways crucial for cellular transformation and tumor progression. researchgate.netresearchgate.net A series of 2-substituted thiazole (B1198619) carboxamides were identified as potent pan-inhibitors of all three Akt isoforms. researchgate.netnih.gov This series was developed through the systematic optimization of a weak screening hit, N-(1-amino-3-phenylpropan-2-yl)-2-phenylthiazole-5-carboxamide. researchgate.netnih.gov

One of the most potent compounds from this series, 5m, demonstrated significant inhibition of the kinase activities of Akt1, Akt2, and Akt3, with specific IC50 values of 25 nM, 196 nM, and 24 nM, respectively. researchgate.netnih.gov This compound also effectively inhibited the phosphorylation of downstream proteins MDM2 and GSK3β. researchgate.netnih.gov The development of isoform-selective Akt inhibitors is of significant interest, as the inhibition of Akt2 has been linked to cutaneous toxicity. mdpi.com Therefore, designing inhibitors that selectively target Akt1 and/or Akt3 while sparing Akt2 could lead to a better safety profile. mdpi.com

CompoundTarget IsoformIC50 Value
5m Akt125 nM
Akt2196 nM
Akt324 nM

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation pathways, such as the MAPK pathway. nih.govtandfonline.comresearchgate.net Dysregulation of SHP2 has been implicated in various human diseases, making it an important therapeutic target. nih.govscienceopen.com

In the search for SHP2 inhibitors, a series of novel ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives were designed and synthesized. nih.govtandfonline.com Their inhibitory activities against SHP2 were determined, and one compound, designated 1d, exhibited the highest inhibitory activity with an IC50 value of 0.99 μM. nih.govtandfonline.com Molecular dynamics simulations were used to investigate the likely binding mode of compound 1d with the SHP2 protein. nih.gov These findings suggest that this thiazole scaffold could provide a new strategy for discovering effective SHP2 inhibitors. nih.govtandfonline.com

Compound ClassLead CompoundTargetIC50 Value
Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives 1dSHP20.99 μM

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govfrontiersin.org Consequently, XO inhibitors are a primary therapeutic strategy for managing hyperuricemia and gout. nih.gov Research into novel XO inhibitors has led to the discovery of a 2-phenylthiazole-4-carboxylic acid scaffold. nih.gov Through structural optimization, compound 8 was identified as a potent XO inhibitor with an IC50 of 48.6 nM. nih.gov Another study on derivatives of thiazole-5-carboxylic acid identified a mixed-type inhibitor of XO with an IC50 value of 0.45 µM. nih.gov

The cyclooxygenase (COX) pathway is another important target in inflammation and cancer. nih.gov Some compounds have been designed to act as dual inhibitors of both XO and COX. nih.gov For instance, certain carboxamide derivatives have been shown to be potent inhibitors of both XO and COX-2, with COX-2 inhibition values (IC50) in the range of 0.04–0.14 µM. nih.gov This dual-pathway intervention is an area of active investigation. nih.gov

Compound ScaffoldLead CompoundTargetIC50 ValueInhibition Type
2-Phenylthiazole-4-carboxylic acid 8Xanthine Oxidase48.6 nMNot Specified
Thiazole-5-carboxylic acid derivative 11Xanthine Oxidase0.45 µMMixed-type
Carboxamide derivatives Not SpecifiedCOX-20.04–0.14 µMNot Specified

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. aau.edu.jo Various isoforms exist, some of which are targets for different therapeutic areas. Thiazole-based compounds have been investigated as inhibitors of these enzymes. A study of 2,4,5-trisubstituted thiazoles evaluated their inhibitory activity against carbonic anhydrase III (CA-III). aau.edu.jo In this series, compound 12a (2-amino-5-phenyl-thiazole-4-carboxylic acid) was identified as the most potent CA-III inhibitor with a Ki of 0.5 μM. aau.edu.jo The study highlighted that a free amino group at the 2-position and a carboxylic acid at the 4-position were crucial for activity. aau.edu.jo Replacing the amino group with an amide, as in compound 13c, significantly reduced the inhibitory activity (Ki = 174.1 μM). aau.edu.jo

Other research has focused on different CA isoforms. Series of benzo[d]thiazole-5- and 6-sulfonamides have been shown to be potent inhibitors of cytosolic isoforms hCA I, II, and VII, as well as the transmembrane tumor-associated hCA IX. nih.gov The structure-activity relationship for this class of compounds is sharp, with minor structural changes leading to significant differences in inhibitory potency and isoform selectivity. nih.gov

CompoundTarget IsoformKi Value
12a (2-amino-5-phenyl-thiazole-4-carboxylic acid) CA-III0.5 μM
13c (amide derivative) CA-III174.1 μM

Enzyme Inhibition Mechanisms by this compound and Derivatives

Cholinesterase Activity Modulation

Derivatives of 2-phenylthiazole (B155284) have been investigated for their ability to modulate the activity of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease.

Research into a series of synthesized 2-phenylthiazole derivatives confirmed their potential as cholinesterase inhibitors. mdpi.com One particular compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone, demonstrated significant inhibitory activity against both enzymes, with a higher potency for BuChE. mdpi.comresearchgate.net Docking studies revealed that this compound interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, as well as the catalytic anionic site of butyrylcholinesterase. mdpi.comresearchgate.net Furthermore, another 2-phenylthiazole derivative, designated A6, was initially designed as an AChE inhibitor and was later found to possess significant antitumor efficacy, particularly against breast cancer cells, suggesting a broader biological role for cholinesterase modulators. aip.org

CompoundTarget EnzymeInhibitory Activity (IC₅₀)
[2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanoneAcetylcholinesterase (AChE)8.86 µM
Butyrylcholinesterase (BuChE)1.03 µM
Succinate (B1194679) Dehydrogenase (SDH) Inhibition and Cellular Respiration

Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain, is a crucial enzyme that links the citric acid (Krebs) cycle to oxidative phosphorylation. nih.gov It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration and energy metabolism, making it a target for fungicides. nih.govmdpi.com

The 2-phenylthiazole carboxamide scaffold has been incorporated into molecules designed as SDH inhibitors (SDHIs). A series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were synthesized and evaluated for their fungicidal properties by targeting SDH. mdpi.com This research indicates that the 2-phenylthiazole core can serve as a key component in the design of potent SDHIs, which act by blocking the enzyme's activity and thereby interfering with the pathogen's cellular respiration. mdpi.com The inhibition of SDH leads to an accumulation of succinate and impairs the cell's ability to produce energy, ultimately suppressing pathogen growth. nih.gov

CompoundTargetReported Activity
N-((2-Phenylthiazol-4-yl)methyl)oxazole-5-carboxamide (SEZA1)Succinate Dehydrogenase (SDH)Evaluated for fungicidal activity as an SDH inhibitor
4-Methyl-N-((2-phenylthiazol-4-yl)methyl)oxazole-5-carboxamide (SEZA7)Succinate Dehydrogenase (SDH)Evaluated for fungicidal activity as an SDH inhibitor

Protein-Protein Interaction Disruption by this compound Analogs

Transactivation Response RNA-Binding Protein 2 (TRBP)-Dicer Interaction Modulation

The biogenesis of microRNAs (miRNAs) is a fundamental process in gene regulation, orchestrated by a complex machinery that includes the enzyme Dicer. Dicer's activity and substrate specificity are modulated by its interaction with protein partners, most notably the Transactivation Response (TAR) RNA-binding protein (TRBP). nih.gov The Dicer-TRBP complex is essential for the efficient and precise processing of precursor miRNAs (pre-miRNAs) into their mature, functional forms. nih.govnih.gov TRBP helps to stabilize Dicer and facilitates the recruitment and cleavage of pre-miRNAs, particularly in the crowded cellular environment rich with other RNA species. nih.gov

Disruption of the Dicer-TRBP interaction represents a novel therapeutic strategy for diseases characterized by aberrant miRNA expression, such as cancer. acs.org Research has led to the identification of small molecules that can modulate this protein-protein interaction. Through high-throughput screening, a small molecule named CIB-3b was discovered to physically bind to TRBP, leading to the dissociation of the Dicer-TRBP complex. acs.orgnih.gov This disruption alters Dicer's enzymatic activity and the subsequent production of mature miRNAs, ultimately suppressing the growth and metastasis of hepatocellular carcinoma. acs.orgresearchgate.net Structure-activity relationship studies involving numerous CIB-3b derivatives have been conducted to optimize this inhibitory effect, demonstrating that targeting the TRBP-Dicer interface with small-molecule analogs is a viable mechanistic approach. nih.govacs.org

Sortase A Inhibition and Bacterial Virulence Factor Regulation

Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria that plays a pivotal role in pathogenesis. researchgate.net The enzyme anchors surface proteins, including virulence factors, to the peptidoglycan cell wall, which is crucial for processes like host cell adhesion, immune evasion, and biofilm formation. nih.govresearchgate.net Inhibiting SrtA does not typically affect bacterial viability, making it an attractive anti-virulence target with a potentially lower risk of resistance development. nih.gov

Analogs of 2-phenylthiazole have been identified as potential inhibitors of Sortase A. nih.gov By targeting SrtA, these compounds can effectively regulate bacterial virulence. The inhibition mechanism prevents the anchoring of key surface proteins, thereby reducing the bacteria's ability to form biofilms—a critical step in the establishment of persistent infections. Studies have shown that new 2-phenylthiazole derivatives can prevent biofilm formation at low concentrations, particularly in Enterococcus faecalis, without significantly impacting bacterial cell viability. nih.gov This confirms that their mode of action is likely the inhibition of Sortase A. nih.gov

Target OrganismCompound ClassActivity MetricObserved Values
E. faecalis2-Phenylthiazole derivativesMinimum Biofilm Eradication Concentration (MBEC)2–16 µg/mL

Receptor Binding Affinity and Ligand-Target Interactions (e.g., c-Met inhibitors)

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a significant role in cell proliferation, migration, and invasion. nih.gov Dysregulation of the c-Met signaling pathway is implicated in the initiation and progression of various human cancers, making it a key target for cancer therapy. nih.gov Small-molecule inhibitors that target the ATP-binding pocket of the c-Met kinase domain are an important class of anticancer agents.

The thiazole carboxamide scaffold has been successfully utilized to develop potent c-Met inhibitors. nih.govnih.gov Design strategies have focused on creating molecules that can effectively interact with the kinase's active site. For instance, N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide was identified as possessing key structural features characteristic of c-Met inhibitors. aip.org A comprehensive study involving the design and synthesis of four series of thiazole/thiadiazole carboxamide derivatives led to the discovery of compound 51am, a highly potent c-Met inhibitor. researchgate.netnih.gov This compound and its analogs demonstrate that the this compound core can be optimized to achieve high binding affinity and potent inhibition of the c-Met receptor. nih.gov

CompoundTargetInhibitory Activity (IC₅₀)
51amc-Met Kinase2.54 nM
51akc-Met Kinase3.89 nM
51anc-Met Kinase3.73 nM
51alc-Met Kinase5.23 nM
51ahc-Met Kinase9.26 nM

Cellular Pathway Modulation

The interaction of this compound derivatives with their respective molecular targets leads to the modulation of broader cellular signaling pathways. These downstream effects are the ultimate drivers of the observed biological outcomes.

For example, the inhibition of c-Met by thiazole carboxamide analogs directly interferes with signaling cascades crucial for cancer progression, including the Ras/Raf/MEK/MAPK and PI3K/Akt/mTOR pathways, which control cell proliferation, survival, and angiogenesis. nih.gov Mechanistic studies on potent inhibitors like compound 51am have shown that they can induce cell cycle arrest and apoptosis in cancer cells by inhibiting c-Met phosphorylation. nih.gov

Similarly, the antitumor activity of the 2-phenylthiazole derivative A6, an acetylcholinesterase inhibitor, was found to be mediated through the disruption of multiple cellular pathways. aip.org RNA sequencing analysis revealed that treatment with A6 significantly altered gene expression related to the sterol/cholesterol pathway, the Ras signaling pathway, and the VEGF signaling pathway, ultimately inducing apoptosis in breast cancer cells. aip.org

In the context of bacterial pathogenesis, the inhibition of Sortase A by 2-phenylthiazole compounds modulates the pathway of biofilm formation, a complex process regulated by quorum sensing and the expression of surface adhesion molecules. nih.gov By preventing the display of these molecules on the bacterial surface, the compounds disrupt the initial stages of cell-surface and cell-cell adhesion required for a mature biofilm.

Finally, by inhibiting succinate dehydrogenase, these compounds directly impact the central metabolic pathways of the Krebs cycle and the electron transport chain, leading to a state of energy depletion and metabolic stress within the cell. nih.gov The modulation of these fundamental cellular pathways underscores the diverse and significant biological activities of the this compound scaffold.

Impact on MicroRNA (miRNA) Biogenesis and Regulation (e.g., miR-21 biosynthesis)

MicroRNAs (miRNAs) are small non-coding RNA molecules that play crucial roles in regulating gene expression. nih.govnih.gov The biogenesis of miRNAs is a multi-step process that begins in the nucleus with the transcription of a primary miRNA (pri-miRNA), which is then processed into a precursor miRNA (pre-miRNA). nih.gov This pre-miRNA is subsequently exported to the cytoplasm and further processed by the enzyme Dicer to produce the mature miRNA, which can then target messenger RNA (mRNA) for degradation or translational repression. nih.gov

Dysregulation of miRNA biogenesis is associated with numerous diseases, including cancer. nih.gov Notably, miR-21 is an oncomiR that is consistently overexpressed in many human cancers, where it down-regulates tumor-suppressing and pro-apoptotic factors. rcsb.org This has led to the exploration of small molecules that can inhibit miR-21 biogenesis as potential therapeutic agents. nih.govrcsb.org While direct evidence for this compound specifically targeting miR-21 biogenesis is still emerging, the broader class of thiazole derivatives is being investigated for their potential to modulate miRNA pathways. The strategy involves designing bifunctional small molecules that can bind to a pre-miRNA, like pre-miR-21, and inhibit its processing by Dicer. nih.gov

Influence on Signal Transduction Cascades (e.g., AKT and TGF-β signaling, Insulin signaling)

Signal transduction cascades are essential for cellular communication and response to external stimuli. The this compound scaffold has been implicated in the modulation of several key signaling pathways.

AKT Signaling: The AKT/PKB signaling pathway is a central regulator of cell survival, growth, and proliferation. nih.govsemanticscholar.org It is a critical component of the insulin signaling pathway, promoting glucose uptake in muscle and adipose tissues. nih.gov Dysregulation of AKT signaling is a hallmark of many diseases, including type 2 diabetes and cancer. nih.govsemanticscholar.org Research has shown that certain thiazole-containing compounds can influence AKT activity, suggesting a potential mechanism for their observed biological effects.

TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Increased TGF-β activity can contribute to cancer progression and fibrosis. nih.gov Insulin signaling can enhance TGF-β responsiveness by promoting the translocation of TGF-β receptors to the cell surface in an AKT-dependent manner. nih.gov This crosstalk between insulin/AKT and TGF-β signaling highlights a complex regulatory network that could be a target for therapeutic intervention.

Insulin Signaling: The insulin signaling pathway plays a crucial role in maintaining glucose homeostasis. frontiersin.org A key event in this pathway is the activation of AKT, which in turn mediates many of insulin's metabolic effects. nih.govsochob.cl Insulin resistance, a condition where cells fail to respond effectively to insulin, is a central feature of type 2 diabetes and is associated with impaired AKT signaling. frontiersin.org

Table 1: Investigated Signal Transduction Pathways

PathwayKey FunctionsPotential Implication of Modulation
AKT Signaling Cell survival, growth, proliferation, glucose metabolismCancer, Type 2 Diabetes
TGF-β Signaling Cell growth, differentiation, apoptosis, fibrosisCancer, Fibrotic Diseases
Insulin Signaling Glucose homeostasis, metabolic regulationType 2 Diabetes, Metabolic Syndrome

Apoptotic Pathway Induction and Cell Cycle Arrest Mechanisms in Pre-clinical Models

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anti-cancer therapies work by inducing apoptosis in tumor cells. frontiersin.orgfrontiersin.org Thiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. frontiersin.org The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria. frontiersin.org Some novel benzothiazole (B30560) derivatives have been shown to induce apoptosis in colorectal cancer cells via the mitochondrial pathway. frontiersin.org

Cell cycle arrest is another mechanism by which the growth of cancer cells can be inhibited. The cell cycle is a series of events that leads to cell division and replication. Checkpoints in the cell cycle ensure that DNA is replicated and repaired correctly before the cell divides. Some compounds can arrest the cell cycle at specific phases, such as G0/G1, S, or G2/M, preventing cell proliferation. frontiersin.orgnih.govmdpi.com For instance, certain benzimidazole (B57391) derivatives have been found to arrest the cell cycle at different phases in various cancer cell lines. mdpi.com

Table 2: Research Findings on Apoptosis and Cell Cycle Arrest by Thiazole Derivatives

Compound ClassCancer Cell LineObserved EffectMechanism
1,3-Thiazole incorporated phthalimidesMCF-7, MDA-MB-468, PC-12Cytotoxicity, ApoptosisIntrinsic apoptotic pathway
Benzothiazole derivativeColorectal Cancer CellsApoptosis, aMitochondrial apoptotic pathway
12-Lipoxygenase inhibitorsPC3, DU-145Cell cycle arrest (G0/G1), ApoptosisSuppression of cyclin D1/D3, decreased Akt phosphorylation
Dichloromethane fraction from Toddalia asiaticaHT-29Cell cycle arrest (G2/M)ROS-dependent mechanism

Molecular Basis of Specific Biological Functions (e.g., Anticonvulsant Mechanisms)

The anticonvulsant properties of certain drugs are often attributed to their ability to modulate neuronal excitability. The primary mechanisms of action for many antiepileptic drugs (AEDs) involve the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibitory neurotransmission, or attenuation of glutamate-mediated excitatory neurotransmission. nih.govepilepsysociety.org.uk

While the specific anticonvulsant mechanism of this compound is not fully elucidated, the thiazole nucleus is a component of some compounds investigated for anticonvulsant activity. The general mechanisms by which anticonvulsants are thought to work include:

Modulation of Voltage-Gated Sodium Channels: Some AEDs, like phenytoin (B1677684) and carbamazepine, act by blocking these channels, which reduces high-frequency repetitive firing of neurons. nih.govdrugbank.com

Enhancement of GABAergic Neurotransmission: Drugs like benzodiazepines and barbiturates enhance the inhibitory effects of GABA, a major inhibitory neurotransmitter in the brain. nih.govdrugbank.com

Blockade of Voltage-Operated Calcium Channels: Ethosuximide, for example, blocks specific types of calcium channels, which is effective against absence seizures. nih.govdrugbank.com

Inhibition of Carbonic Anhydrase: Some AEDs, like acetazolamide, inhibit this enzyme, which can lead to an increase in CO2 and a subsequent decrease in neuronal excitability. nih.gov

Structure Activity Relationship Sar Studies of 2 Phenylthiazole 5 Carboxamide Derivatives

Elucidation of Pharmacophoric Features for Target Interaction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the 2-phenylthiazole-5-carboxamide series, SAR studies have helped to delineate several key pharmacophoric features. The core scaffold itself, consisting of a phenyl ring, a thiazole (B1198619) ring, and a carboxamide linker, represents the fundamental framework for target binding.

Impact of Substituent Electronic and Steric Properties on Biological Potency

The biological activity of this compound derivatives can be finely tuned by modifying the substituents on the phenyl ring, the carboxamide nitrogen, and the thiazole ring. The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents play a pivotal role in modulating potency.

Substitutions on the phenyl ring at the 2-position of the thiazole core significantly influence the biological activity. The nature, position, and number of substituents can affect how the molecule fits into the target's binding pocket and its electronic interactions.

For instance, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives evaluated for anticancer activity, the presence of a halogen on the phenyl ring was found to be important. Specifically, a compound with a 2-chlorophenyl group at this position showed notable activity. researchgate.netmdpi.com In another study of derivatives targeting c-Met kinase, introducing mono-electron-withdrawing groups like fluorine (F), chlorine (Cl), or bromine (Br) on the phenyl ring led to improved activity. nih.gov The position of the substituent is also critical; a mono-electron-withdrawing group at the 4-position of the phenyl ring resulted in higher inhibitory activity than substitutions at the 2- or 3-positions. nih.gov However, the addition of a strong electron-withdrawing group, such as a trifluoromethyl (CF3) group, led to a significant loss in activity. nih.gov

Compound SeriesPhenyl Ring Substituent (R)Target/AssayObservationReference
Thiazole-5-carboxamides2-ChlorophenylAnticancer (HCT-8 cells)Highest activity (48% inhibition) observed with this group. researchgate.netmdpi.com
c-Met Inhibitors4-Fluorophenylc-Met KinaseHigher inhibitory activity (IC50 = 15.62 nM) compared to 3-F or 2-F analogs. nih.gov
c-Met Inhibitors4-Chlorophenylc-Met KinaseHigher inhibitory activity (IC50 = 17.78 nM) compared to 3-Cl analog. nih.gov
c-Met Inhibitors4-Trifluoromethylphenylc-Met KinaseSignificant loss in activity (IC50 = 39.41 nM) compared to less electron-withdrawing groups. nih.gov

The substituent attached to the nitrogen atom of the 5-carboxamide group is a key determinant of efficacy and can be modified to enhance interactions with the target protein. This position often extends into a solvent-exposed region or another sub-pocket of the binding site.

In the development of anticancer agents, various substituted phenyl groups have been explored at this position. A derivative featuring an N-(4-chloro-2-methylphenyl) group on the carboxamide demonstrated the highest activity among a tested series, particularly when combined with a 2-chlorophenyl group on the thiazole ring. researchgate.netmdpi.com This highlights the synergistic effect of substitutions at both ends of the molecule. Further studies on this series showed that compounds with N-(2,4-dichlorophenyl), N-(2,4,6-trichlorophenyl), and other halogenated phenyl groups also retained moderate activity. mdpi.com In a separate effort to develop potent anti-tumor drugs based on the structure of dasatinib, the N-(2-chloro-6-methylphenyl) group was also found to be crucial for high antiproliferative potency against human K563 leukemia cells. nih.gov

Phenyl Ring SubstituentCarboxamide N-SubstituentTarget/AssayResultReference
2-ChlorophenylN-(4-chloro-2-methylphenyl)Anticancer (A-549, Bel7402, HCT-8)Highest activity (48% inhibition against HCT-8) in the series. researchgate.netmdpi.com
2-ChlorophenylN-(2,4-dichlorophenyl)AnticancerModerate activity. mdpi.com
2-ChlorophenylN-(2,4,6-trichlorophenyl)AnticancerModerate activity. mdpi.com
2-Aminothiazole (B372263) coreN-(2-chloro-6-methylphenyl)Antiproliferative (K563 leukemia)High potency, comparable to dasatinib. nih.gov

While the 2-phenyl and 5-carboxamide positions are common points of modification, altering the thiazole ring itself can also impact biological activity. Substitutions at the C4 position of the thiazole ring can influence the molecule's conformation and interaction with the target.

A prominent example is the introduction of a trifluoromethyl (CF3) group at the C4 position. A series of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives were synthesized and showed moderate anticancer activities. researchgate.netmdpi.com The electron-withdrawing nature of the CF3 group can affect the electronic properties of the entire scaffold and may also engage in specific interactions within the binding site. The development of these compounds underscores the utility of modifying the thiazole core to explore new chemical space and optimize biological outcomes. mdpi.com

Conformational Preferences and Their Relation to Biological Activity

The preferred conformation is one that minimizes steric hindrance and allows for optimal pharmacophoric interactions. For example, bulky substituents on the phenyl ring or the N-amide group can restrict rotation and lock the molecule into a specific, potentially more active or less active, conformation. Molecular docking studies are often employed to predict the likely binding mode and understand how different conformations influence target engagement. nih.gov The planarity or twisting between the aromatic systems can directly impact π-π stacking interactions or the ability of the carboxamide linker to form crucial hydrogen bonds.

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to create novel compounds with improved properties while retaining the desired biological activity. nih.gov Scaffold hopping involves replacing the central core of a molecule—in this case, the 2-phenylthiazole (B155284)—with a different heterocyclic system that maintains a similar spatial arrangement of the key interacting groups. nih.govu-strasbg.fr Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties. nih.gov

In the context of this compound derivatives, a medicinal chemist might replace the thiazole ring with other five-membered heterocycles like isoxazole, pyrazole, or thiadiazole. This can lead to new chemical entities with different metabolic stability, solubility, or patentability. For example, studies on c-Met kinase inhibitors have explored both thiazole-2-carboxamide and thiadiazole-carboxamide scaffolds as linkers, demonstrating that such bioisosteric replacements can yield compounds with potent inhibitory activity. nih.govtandfonline.com Similarly, replacing the phenyl ring with other aromatic or heteroaromatic systems, such as thiophene, has been investigated, although in some cases this led to a loss of activity, indicating the phenyl ring was preferred for that specific target. nih.gov These strategies are essential for navigating chemical space and optimizing lead compounds. nih.gov

Computational Chemistry and Molecular Modeling of 2 Phenylthiazole 5 Carboxamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding modes of 2-phenylthiazole-5-carboxamide derivatives and rationalizing their biological activities. Studies have frequently employed docking simulations to investigate the interactions of these compounds with enzymes such as cyclooxygenases (COX-1 and COX-2), protein tyrosine phosphatase 1B (PTP1B), and peroxisome proliferator-activated receptor gamma (PPARγ).

Research focused on COX enzymes has utilized molecular docking to elucidate the binding patterns of various this compound derivatives within the active sites of both COX-1 and COX-2 isozymes. nih.gov These simulations help to interpret the observed biological activity and selectivity. For instance, docking studies revealed that specific derivatives can optimally fill the COX-2 binding site, including a secondary polar binding pocket that is not as accessible in COX-1. nih.gov The binding affinity is often quantified by a docking score or calculated binding free energy (ΔGbind).

Key interactions identified through docking simulations often include:

Hydrogen Bonds: Formation of hydrogen bonds with critical amino acid residues like TYR-355, ARG-120, TYR-385, and SER-530 in the COX active sites is a recurring observation. nih.govacs.org

Hydrophobic Interactions: The phenyl and thiazole (B1198619) rings frequently engage in water-repellent interactions with nonpolar residues such as VAL-116, PHE-518, and LEU-531, which contribute significantly to binding stability. nih.gov

Pi-Cation Interactions: Interactions between the aromatic rings of the ligand and charged residues, such as TYR-355, have also been noted. acs.org

To further refine binding affinity predictions, methods like the Prime Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used post-docking. nih.gov These calculations provide a more accurate estimation of the binding free energy.

Table 1: Molecular Docking and Binding Energy Data for this compound Derivatives Targeting COX Isozymes

This table summarizes the calculated binding free energies (ΔGbind) for selected thiazole carboxamide derivatives and the reference drug Celecoxib against COX-1 and COX-2, as determined by Prime MM/GBSA analysis. The data highlights the differential binding affinities that contribute to enzyme selectivity.

CompoundTarget ProteinBinding Free Energy (ΔGbind, kcal/mol)Key Interacting Residues
CelecoxibCOX-1-73.89ARG-120, TYR-355
CelecoxibCOX-2-80.18ARG-513, TYR-385, SER-530
Derivative 2aCOX-1-50.75ARG-120, TYR-355
Derivative 2aCOX-2-58.07ARG-120, TYR-355, VAL-523, LEU-359
Derivative 2bCOX-1-43.39TYR-355, HIS-90, ARG-120, GLN-192
Derivative 2bCOX-2-70.72ARG-513, TYR-385, SER-530
Derivative 2jCOX-1-58.33-
Derivative 2jCOX-2-62.94-

Data sourced from a study on thiazole carboxamide derivatives as COX inhibitors. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to interact with a specific biological target. Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large compound libraries (virtual screening) to identify novel molecules with the potential for similar biological activity.

For scaffolds related to this compound, a strategy combining a hybrid design approach with pharmacophore merging has been successfully employed. tandfonline.com This approach involves integrating the known binding elements of established inhibitors to create a new pharmacophore model. This model can then guide the design and synthesis of novel derivatives. For example, in the development of c-Met kinase inhibitors, a pharmacophore model derived from type II inhibitors was used to design new thiazole/thiadiazole carboxamide derivatives. tandfonline.com

The general workflow for such an application involves:

Feature Identification: Analyzing the binding mode of a highly active ligand (often determined via docking or X-ray crystallography) to identify key interaction points.

Model Generation: Creating a 3D model that represents these features with specific geometric constraints.

Model Validation: Testing the model's ability to distinguish known active compounds from inactive ones.

Virtual Screening: Using the validated model to search chemical databases for new compounds that fit the pharmacophore features.

This approach streamlines the drug discovery process by prioritizing compounds for synthesis and biological testing, thereby saving significant time and resources.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is invaluable for assessing the conformational flexibility of the this compound scaffold and the stability of its binding to a target protein.

MD simulations can be used to:

Confirm Docking Poses: By running a simulation starting from a docked pose, researchers can determine if the predicted binding mode is stable over a period of nanoseconds. nih.gov

Analyze Conformational Changes: Simulations reveal how the protein and ligand adapt to each other upon binding and can identify subtle conformational changes that are critical for biological activity.

Evaluate Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and the binding is stable. mdpi.com

Characterize Intermolecular Interactions: MD simulations allow for a detailed analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. nih.gov

In studies of related 2-aminothiazole (B372263) inhibitors targeting cyclin-dependent kinase 5 (CDK5), MD simulations were performed to understand the differences in binding affinities among a series of compounds. The results highlighted that van der Waals interactions and specific hydrogen bonds were crucial for distinguishing the bioactivity of the inhibitors, a level of detail not achievable through docking alone. nih.gov

Quantum Chemical Calculations to Investigate Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. These methods provide insights into the distribution of electrons within the molecule, which governs its reactivity and interactions.

A key application of DFT in this context is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron-donating capacity.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capacity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more chemically reactive, as less energy is required for electronic excitation. nih.gov

These calculations help in understanding the chemical reactivity of different derivatives and can be correlated with their biological activity. mdpi.com

Table 2: Frontier Orbital Energies of Selected Thiazole Carboxamide Derivatives

This table presents the calculated HOMO and LUMO energies and the resulting energy gap (ΔE) for several this compound derivatives compared to the reference drug Celecoxib. These values, obtained via DFT calculations, provide insights into the electronic stability and reactivity of the compounds.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE = LUMO - HOMO) (eV)
Celecoxib-0.240-0.0590.181
Derivative 2a-0.197-0.0790.118
Derivative 2b-0.211-0.0700.141
Derivative 2j-0.223-0.0750.148

Data sourced from a study on thiazole carboxamide derivatives as COX inhibitors. acs.org

In Silico Prediction of Biological Interactions and Selectivity

A primary goal of computational modeling is to predict the biological interactions of a compound and, crucially, its selectivity for a specific target over others. For this compound derivatives, in silico methods have been instrumental in predicting and explaining their selectivity, particularly for COX-2 over COX-1.

The selectivity of COX-2 inhibitors is a critical factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Molecular docking studies have shown that the active site of COX-2 contains an additional, larger secondary binding pocket compared to COX-1. nih.gov In silico analyses demonstrate that bulky substituents on the phenyl ring of the this compound scaffold can fit into this secondary pocket in COX-2. nih.govnih.gov This favorable interaction is often absent in the more constricted COX-1 active site, leading to steric clashes and lower binding affinity.

Key determinants of selectivity predicted by in silico models include:

Interaction with ARG-513: The ability to form a hydrogen bond with ARG-513, a residue located at the entrance of the secondary pocket in COX-2, is considered a critical interaction for achieving high selectivity. nih.gov

By comparing the calculated binding energies (e.g., ΔGbind) and analyzing the specific interaction patterns for a ligand within different targets, researchers can compute a theoretical selectivity index. This in silico prediction guides the synthetic efforts toward compounds with a more desirable biological profile.

Research Applications and Emerging Areas for 2 Phenylthiazole 5 Carboxamide

Development as Research Probes for Biological Pathway Elucidation

While 2-phenylthiazole-5-carboxamide itself is a foundational structure, its derivatives have been instrumental as research probes to unravel complex biological pathways. By systematically modifying the core scaffold and observing the resultant changes in biological activity, researchers can gain insights into the specific molecular interactions that govern a particular pathway.

For instance, derivatives of 2-ethyl-5-phenylthiazole-4-carboxamide have been developed as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) and leptin signaling pathways. nih.gov The structure-activity relationship (SAR) studies of these compounds have helped to delineate the structural requirements for potent and selective PTP1B inhibition. One such derivative, 18g , demonstrated the ability to inhibit intracellular PTP1B, leading to the activation of the insulin signaling pathway. This was evidenced by increased phosphorylation levels of the insulin receptor β-subunit (IRβ) and Akt, as well as an enhanced rate of glucose uptake in cells. nih.gov These findings not only highlight the therapeutic potential of this class of compounds for type 2 diabetes but also provide a chemical tool to probe the intricacies of insulin signaling.

The development of such probes allows for a more nuanced understanding of cellular processes, enabling researchers to dissect the roles of specific enzymes and receptors in both healthy and diseased states.

Lead Compound Optimization for Pre-clinical Investigational Models

The this compound scaffold has proven to be a fertile starting point for lead compound optimization in various therapeutic areas. Through iterative cycles of chemical synthesis and biological evaluation, initial "hit" compounds identified from screening campaigns can be refined into more potent and drug-like candidates for preclinical testing.

A notable example is the optimization of a series of 2-phenylthiazole-4-carboxamide derivatives as potential anticancer agents. nih.gov Researchers have explored the SAR of arylacetamido pendants attached to the 2-phenylthiazole (B155284) core, revealing that specific substitutions can significantly impact cytotoxic activity against various human cancer cell lines, including T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). nih.gov For example, a methoxy group at the 4-position of the arylacetamido moiety enhanced activity against Caco-2 cells, while a 2-methoxy substituent was favorable for activity against HT-29 and T47D cell lines. nih.gov

Similarly, in the pursuit of novel c-Met kinase inhibitors for cancer treatment, a library of thiazole (B1198619)/thiadiazole carboxamide derivatives was designed and synthesized. nih.gov Through multiple cycles of optimization, compound 51am emerged as a highly promising inhibitor in both biochemical and cellular assays, demonstrating potency against various c-Met mutants. nih.gov This compound not only induced cell cycle arrest and apoptosis in cancer cells but also exhibited a favorable pharmacokinetic profile in mice, marking it as a strong candidate for further preclinical development. nih.gov

These examples underscore the value of the this compound core in generating lead compounds with improved efficacy and pharmacological properties, paving the way for their evaluation in animal models of disease.

Applications in High-Throughput Screening Campaigns

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify initial hits with desired biological activity. The this compound scaffold and its derivatives are well-suited for inclusion in such screening campaigns due to their synthetic accessibility and diverse biological potential.

Libraries of thiazole carboxamide derivatives have been synthesized and subjected to screening for various therapeutic targets. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. mdpi.com Such screening efforts can quickly identify compounds with promising activity, which can then be prioritized for further optimization.

The results from these HTS campaigns provide valuable data for establishing initial SAR and identifying key structural motifs responsible for biological activity. This information is critical for guiding subsequent medicinal chemistry efforts.

Utility in Chemical Biology Studies to Decipher Complex Biological Processes

The adaptability of the this compound scaffold makes it a valuable tool in chemical biology for the development of molecular probes to investigate and manipulate complex biological processes. By incorporating reporter groups such as fluorescent tags or photoaffinity labels, derivatives of this compound can be used to visualize and identify their molecular targets within a cellular context.

While direct examples of this compound being used in this manner are still emerging, the principle is well-established. For example, a benzothiazole-based fluorescent probe has been developed for the bioimaging of thiols in living cells. researchgate.net This demonstrates the potential of the broader thiazole chemical space in creating tools for chemical biology. The this compound scaffold, with its modifiable positions, offers a promising platform for the design of similar probes to study a wide array of biological targets and pathways.

The ability to create bespoke chemical tools from this scaffold can empower researchers to ask specific questions about protein function, localization, and interaction networks, thereby providing a deeper understanding of cellular biology.

Potential as Templates for Novel Compound Library Synthesis

The this compound core serves as an excellent template for the synthesis of diverse compound libraries, a key strategy in exploring chemical space and discovering novel biological activities. The presence of multiple points for chemical modification on the thiazole and phenyl rings, as well as the carboxamide linkage, allows for the generation of a vast number of analogues.

The synthesis of a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives showcases the utility of this scaffold as a template. mdpi.com By varying the substituents on both the phenyl ring at the 2-position and the amide nitrogen, a library of compounds with diverse chemical properties can be readily assembled. This approach has also been applied to the creation of libraries of thiazole/thiadiazole carboxamide-derived analogues as potential c-Met inhibitors. nih.gov

Future Directions in 2 Phenylthiazole 5 Carboxamide Research

Exploration of Undiscovered Biological Targets and Pathways

While research has identified several key targets for 2-phenylthiazole-5-carboxamide derivatives, the full extent of their biological interactions remains an active area of investigation. The scaffold's proven ability to modulate diverse protein families suggests that numerous undiscovered targets and pathways await exploration.

Beyond Known Target Families: Derivatives have shown potent activity as inhibitors of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) for type 2 diabetes and Cyclooxygenase (COX) enzymes in inflammation and cancer. nih.govnih.gov Future research will likely probe other members of these large enzyme families. For instance, screening against a wider panel of phosphatases or cyclooxygenases could reveal novel selective inhibitors.

Antiviral and Antiproliferative Mechanisms: The identification of phenylthiazole derivatives as inhibitors of the Hepatitis C Virus (HCV) nonstructural protein NS5A opens a significant avenue for antiviral drug discovery. nih.gov Similarly, the broad anticancer activity observed against various cell lines, including breast, colon, and liver cancer, indicates that these compounds may act on multiple, potentially undiscovered, cellular pathways crucial for tumor growth and survival. mdpi.comresearchgate.netnih.govmdpi.com

Fragment-Based Screening: The thiazole (B1198619) ring is a common hit in fragment-based drug discovery campaigns. nih.govnih.gov This approach, which screens small, simple molecules (fragments) for weak binding to a biological target, can be systematically applied to identify entirely new protein targets for the this compound core. Expanding these campaigns across a diverse range of disease-relevant proteins could uncover novel therapeutic opportunities.

Table 1: Known Biological Targets of this compound Derivatives

Target ClassSpecific Target(s)Therapeutic Area
Protein Tyrosine PhosphatasesPTP1BType 2 Diabetes, Obesity
CyclooxygenasesCOX-1, COX-2Inflammation, Cancer
Viral ProteinsHCV NS5AAntiviral (Hepatitis C)
Kinasesc-Met KinaseCancer
VariousMultiple (in cancer cell lines)Anticancer

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of novel this compound derivatives is crucial for exploring their structure-activity relationships (SAR). While effective methods exist, future research will focus on developing more advanced, efficient, and sustainable synthetic strategies to create more complex and diverse molecular architectures.

Green Chemistry Approaches: Traditional multi-step syntheses often rely on hazardous reagents and generate significant waste. nih.gov Future methodologies will increasingly incorporate the principles of green chemistry, utilizing renewable starting materials, non-toxic catalysts, and milder reaction conditions such as microwave irradiation and ultrasound synthesis to minimize environmental impact. nih.govresearchgate.net

Combinatorial and High-Throughput Synthesis: To rapidly generate large libraries of derivatives for screening, advanced methodologies will focus on combinatorial chemistry. This involves the development of robust reaction sequences where different building blocks can be easily and efficiently combined, often using automated platforms.

Stereoselective Synthesis: As more complex derivatives are designed, controlling the three-dimensional arrangement of atoms (stereochemistry) will become critical for optimizing target binding and biological activity. The development of stereoselective synthetic routes will be essential for producing specific isomers and avoiding the complexities of separating mixtures.

Synthesis of Complex Scaffolds: Research into dimeric phenylthiazole derivatives highlights a trend towards more complex molecular architectures designed to enhance binding affinity and specificity. nih.gov Future synthetic efforts will aim to develop methodologies for creating not only dimers but also macrocycles and other sophisticated structures based on the this compound core.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond a single-target view and understand the holistic impact of this compound derivatives on biological systems, the integration of multi-omics data is essential. nih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive picture of a drug's mechanism of action. mdpi.combenthamscience.com

Pathway Analysis: By treating cells or model organisms with a specific derivative and analyzing the resulting changes across multiple omics layers, researchers can map the full spectrum of affected biological pathways. jci.org This can confirm on-target effects, identify unexpected off-target interactions, and reveal downstream consequences of target modulation.

Biomarker Discovery: Multi-omics integration can help identify biomarkers that predict a patient's response to a potential therapy. mdpi.comarxiv.org For example, a specific gene expression signature or metabolic profile in a tumor might indicate its sensitivity to a particular this compound-based anticancer agent.

Understanding Resistance Mechanisms: When drug resistance emerges, multi-omics analysis of resistant versus sensitive cells can uncover the underlying molecular changes. This knowledge is critical for designing next-generation compounds or combination therapies to overcome resistance.

Table 2: Potential Applications of Multi-Omics in this compound Research

Omics TypeData GeneratedPotential Insights
Genomics DNA sequence, mutations, copy number variationsIdentify genetic factors influencing drug response.
Transcriptomics Gene expression levels (mRNA)Reveal changes in gene activity and cellular pathways.
Proteomics Protein abundance and modificationsDirectly observe changes in protein levels and drug targets.
Metabolomics Metabolite levelsUnderstand the impact on cellular metabolism and energy.

Application of Artificial Intelligence and Machine Learning in Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-test-learn cycle. nih.govnih.gov These computational tools can be powerfully applied to the this compound scaffold to design and optimize novel derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build sophisticated QSAR models that correlate the structural features of existing derivatives with their biological activity. nih.gov These models can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. A QSAR model has already been successfully used to design novel phenylthiazole-based HCV inhibitors. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. mdpi.com By providing the model with the desired properties (e.g., high potency for a specific target, low toxicity), these algorithms can generate novel this compound derivatives that chemists can then synthesize and test.

ADME/T Prediction: A major cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADME/T). AI and ML models can be trained to predict these properties from a molecule's structure, enabling the early-stage filtering of compounds likely to fail later in development. nih.gov

Collaborative Research Initiatives in Thiazole-Based Compound Development

The broad therapeutic potential of the thiazole scaffold necessitates a multidisciplinary and collaborative approach to research and development. researchgate.net Accelerating the translation of promising this compound compounds from the laboratory to the clinic will require synergistic efforts from various stakeholders.

Academia-Industry Partnerships: Collaborations between academic labs, which often excel in basic research and target discovery, and pharmaceutical companies, with their expertise in drug development and clinical trials, are crucial. These partnerships can bridge the "valley of death" where many promising compounds languish due to a lack of resources for further development.

Multi-Institutional Consortia: Given the diverse applications of these compounds—from oncology to infectious diseases—consortia bringing together experts from different medical and scientific fields can foster innovation. By sharing data, resources, and expertise, these groups can tackle complex research questions more effectively than any single institution could alone.

Open Science and Data Sharing: Initiatives that promote the sharing of screening data, synthetic protocols, and computational models can prevent the duplication of effort and accelerate the pace of discovery for the entire research community. Publicly accessible databases of thiazole derivatives and their biological activities can serve as a valuable resource for researchers worldwide.

Q & A

Q. What are the standard synthetic routes for 2-Phenylthiazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. For example, derivatives like ethyl 2-benzamido-4-phenylthiazole-5-carboxylate ( ) are synthesized via condensation of benzoyl chloride with aminothiazole intermediates under basic conditions. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature control : Reactions often require heating (80–100°C) to drive cyclization.
  • Catalysts : Bases like triethylamine improve coupling efficiency.
    Post-synthesis, purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • NMR :
    • ¹H NMR : Signals at δ 7.2–8.1 ppm (aromatic protons) and δ 2.3–2.7 ppm (methyl groups) confirm substituents.
    • ¹³C NMR : Carbonyl (C=O) peaks appear at ~165–170 ppm.
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 352.41 for ethyl 2-benzamido-4-phenylthiazole-5-carboxylate) validate molecular formulae .
  • IR : Stretching bands at 1680–1700 cm⁻¹ (amide C=O) and 3100–3300 cm⁻¹ (N-H) confirm functional groups .

Q. How is this compound utilized as a reagent or standard in analytical chemistry?

The compound serves as a calibration standard in HPLC and LC-MS due to its UV-active thiazole ring. For example, 2-(4-chlorophenyl)thiazole-5-carboxylic acid () is used to quantify analytes via retention time matching and spike-recovery assays. Its reproducibility (±2% RSD) makes it ideal for method validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). A systematic approach includes:

  • Comparative dose-response assays : Test derivatives against standardized controls (e.g., doxorubicin for cytotoxicity).
  • Structural analogs analysis : Compare substituent effects (e.g., fluoro vs. chloro groups) on activity .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., kinase profiling) to identify primary targets .

Q. What computational strategies are employed to predict the bioactivity and optimize the molecular structure of this compound derivatives?

  • Molecular docking : Tools like AutoDock predict binding affinities to targets (e.g., EGFR kinase). For example, derivatives with 4-fluorophenyl groups show enhanced hydrophobic interactions in docking simulations .
  • QSAR modeling : Correlate electronic parameters (e.g., logP, HOMO-LUMO gaps) with antimicrobial activity to guide synthesis .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates .

Q. What methodological approaches are recommended for studying the environmental degradation pathways of this compound?

  • Photodegradation studies : Expose the compound to UV light (254 nm) and monitor breakdown products via HPLC-MS. For example, hydroxylation at the thiazole ring is a common pathway .
  • Biodegradation assays : Use soil microbiota to assess half-life under aerobic/anaerobic conditions. Metabolites like 5-hydroxy derivatives are identified using isotopic labeling .
  • Ecotoxicology : Evaluate acute toxicity (LC₅₀) in Daphnia magna to model environmental risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.